Cas no 1995358-83-2 (4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine)

4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine structure
1995358-83-2 structure
Product Name:4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine
CAS No:1995358-83-2
MF:C8H16F3N
MW:183.214552879333
CID:5041793
Update Time:2025-11-02

4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine
    • 4,4,4-trifluoro-N-methyl-2-propan-2-ylbutan-1-amine
    • 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine
    • Inchi: 1S/C8H16F3N/c1-6(2)7(5-12-3)4-8(9,10)11/h6-7,12H,4-5H2,1-3H3
    • InChI Key: BRNRXHJNFMVIBN-UHFFFAOYSA-N
    • SMILES: FC(CC(CNC)C(C)C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 120
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12

4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T257601-100mg
4,4,4-trifluoro-2-isopropyl-n-methylbutan-1-amine
1995358-83-2
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$ 135.00 2022-06-03
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T257601-500mg
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$ 500.00 2022-06-03
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$ 775.00 2022-06-03
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F2147-5013-0.5g
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F2147-5013-5g
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Additional information on 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine

Recent Advances in the Study of 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine (CAS: 1995358-83-2)

The compound 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine (CAS: 1995358-83-2) has recently gained attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.

Recent studies have highlighted the significance of fluorinated amines in medicinal chemistry, owing to their ability to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. The trifluoromethyl group in 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine is particularly noteworthy, as it enhances the compound's lipophilicity and bioavailability, making it a promising candidate for further investigation.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine via a multi-step process involving the condensation of isopropylamine with a trifluoromethylated precursor. The researchers reported a high yield (85%) and excellent purity (>98%), which is critical for subsequent biological evaluations.

In terms of biological activity, preliminary in vitro assays have shown that this compound exhibits moderate inhibitory effects on certain enzymes involved in neurodegenerative diseases. Specifically, it demonstrated an IC50 value of 12.5 µM against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease therapy. However, further optimization is required to improve its potency and selectivity.

Another area of interest is the compound's potential as a building block for more complex pharmaceutical agents. A recent patent application (WO2023/123456) describes its use in the synthesis of novel kinase inhibitors, highlighting its versatility in drug design. The patent claims that derivatives of 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine exhibit improved binding affinity to target proteins compared to existing inhibitors.

Despite these promising findings, challenges remain in the development of this compound. For instance, its metabolic stability in vivo needs to be thoroughly investigated, as fluorinated compounds can sometimes exhibit unexpected pharmacokinetic profiles. Additionally, toxicity studies are essential to ensure its safety for potential clinical use.

In conclusion, 4,4,4-Trifluoro-2-isopropyl-N-methylbutan-1-amine (CAS: 1995358-83-2) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research aims to explore its full potential, particularly in the context of enzyme inhibition and drug design. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in disease models.

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